molecular formula C9H11N5 B13544544 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine

1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13544544
M. Wt: 189.22 g/mol
InChI Key: KGGZBQQZZQKBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

The synthesis of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-methylpyrimidine-2-carbaldehyde with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated or alkylated derivatives.

Scientific Research Applications

1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-methyl-5-(5-methylpyridin-2-yl)-1H-pyrazol-4-amine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.

    1-methyl-5-(5-chloropyrimidin-2-yl)-1H-pyrazol-4-amine:

    1-methyl-5-(5-methylthiazol-2-yl)-1H-pyrazol-4-amine: The thiazole ring introduces sulfur into the structure, which can affect the compound’s electronic properties and interactions.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-methyl-5-(5-methylpyrimidin-2-yl)pyrazol-4-amine

InChI

InChI=1S/C9H11N5/c1-6-3-11-9(12-4-6)8-7(10)5-13-14(8)2/h3-5H,10H2,1-2H3

InChI Key

KGGZBQQZZQKBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2=C(C=NN2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.